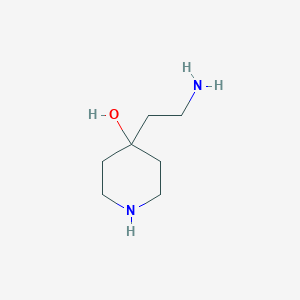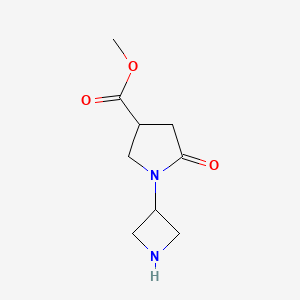![molecular formula C6H6F6O B13171903 [2,2-Bis(trifluoromethyl)cyclopropyl]methanol](/img/structure/B13171903.png)
[2,2-Bis(trifluoromethyl)cyclopropyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,2-Bis(trifluoromethyl)cyclopropyl]methanol: is an organic compound characterized by the presence of two trifluoromethyl groups attached to a cyclopropyl ring, with a methanol group attached to the cyclopropyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2,2-Bis(trifluoromethyl)cyclopropyl]methanol typically involves the reaction of cyclopropyl derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide and a base to introduce the trifluoromethyl groups onto the cyclopropyl ring. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [2,2-Bis(trifluoromethyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired product.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted cyclopropyl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [2,2-Bis(trifluoromethyl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its trifluoromethyl groups can serve as probes in biochemical assays.
Medicine: In medicine, this compound is being explored for its potential as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of [2,2-Bis(trifluoromethyl)cyclopropyl]methanol involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
[2,2-Bis(trifluoromethyl)cyclopropyl]amine: Similar structure but with an amine group instead of a methanol group.
[2,2-Bis(trifluoromethyl)cyclopropyl]ethanol: Similar structure but with an ethanol group instead of a methanol group.
[2,2-Bis(trifluoromethyl)cyclopropyl]acetone: Similar structure but with a ketone group instead of a methanol group.
Uniqueness: The presence of the methanol group in [2,2-Bis(trifluoromethyl)cyclopropyl]methanol provides unique reactivity and properties compared to its analogs. This makes it particularly valuable in applications where the hydroxyl group plays a crucial role in the compound’s activity.
Eigenschaften
Molekularformel |
C6H6F6O |
|---|---|
Molekulargewicht |
208.10 g/mol |
IUPAC-Name |
[2,2-bis(trifluoromethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C6H6F6O/c7-5(8,9)4(6(10,11)12)1-3(4)2-13/h3,13H,1-2H2 |
InChI-Schlüssel |
YKHKDTDAAOZNFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1(C(F)(F)F)C(F)(F)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(2-Hydroxyethyl)(methyl)amino]-3,4-dihydropyrimidin-4-one](/img/structure/B13171827.png)

![Ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate](/img/structure/B13171850.png)

![1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one](/img/structure/B13171861.png)


![{[5-(5-bromo-2-methylphenyl)-1H-pyrazol-3-yl]methyl}(methyl)amine](/img/structure/B13171884.png)



![1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13171900.png)

